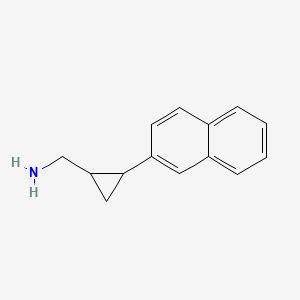
(2-(Naphthalen-2-yl)cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Naphthalen-2-yl)cyclopropyl)methanamine is an organic compound with the molecular formula C14H15N
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Naphthalen-2-yl)cyclopropyl)methanamine typically involves the cyclopropanation of a naphthalene derivative followed by amination. One common method is the reaction of 2-naphthylmagnesium bromide with cyclopropylcarboxaldehyde, followed by reductive amination using ammonia or an amine source .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis, optimized for yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Naphthalen-2-yl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Naphthalene derivatives with ketone or carboxylic acid functional groups.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated naphthalene compounds.
Aplicaciones Científicas De Investigación
(2-(Naphthalen-2-yl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2-(Naphthalen-2-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(2-(Naphthalen-1-yl)cyclopropyl)methanamine: Similar structure but with the naphthalene ring attached at a different position.
Cyclopropyl(naphthalen-1-yl)methanamine: Another positional isomer with different chemical properties.
Uniqueness
(2-(Naphthalen-2-yl)cyclopropyl)methanamine is unique due to its specific structural arrangement, which can lead to distinct chemical reactivity and biological activity compared to its isomers .
Propiedades
Fórmula molecular |
C14H15N |
|---|---|
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
(2-naphthalen-2-ylcyclopropyl)methanamine |
InChI |
InChI=1S/C14H15N/c15-9-13-8-14(13)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-14H,8-9,15H2 |
Clave InChI |
XNUCTOJBURGYIE-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1C2=CC3=CC=CC=C3C=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


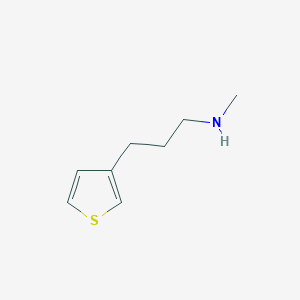
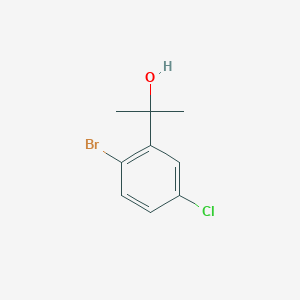
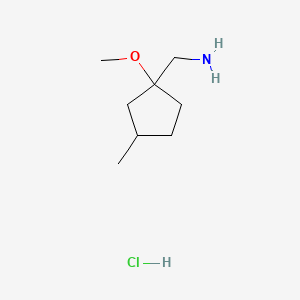

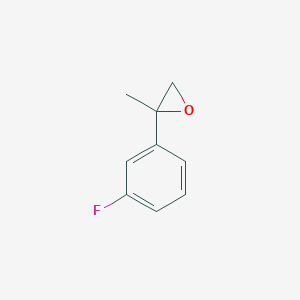
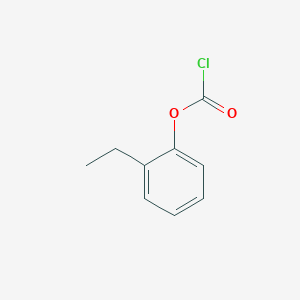

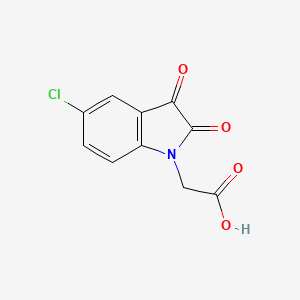

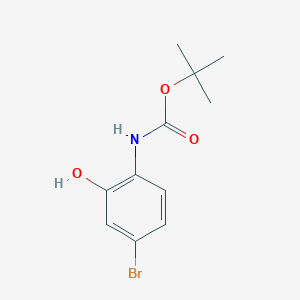
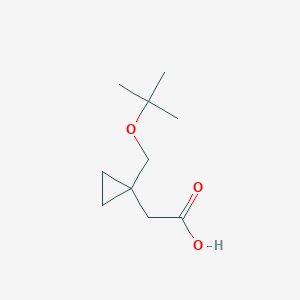
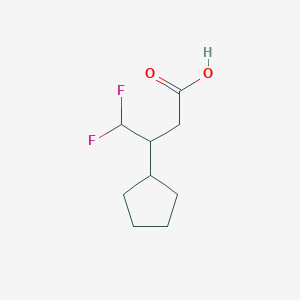
![2-Amino-2-[2-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B13615571.png)
![5-Ethynylbicyclo[2.2.1]hept-2-ene](/img/structure/B13615572.png)
